Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
CAS No.:
Cat. No.: VC18205253
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N2O3 |
---|---|
Molecular Weight | 252.31 g/mol |
IUPAC Name | tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
Standard InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Standard InChI Key | LPRVGJUEFIVJKK-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol. Its IUPAC name, tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate, reflects the stereospecific (S)-configuration at the chiral center of the 1-amino-2-hydroxyethyl substituent. The tert-butyl carbamate group (Boc) acts as a protective moiety for the amine, while the phenyl ring provides a rigid aromatic framework that influences electronic and steric properties.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₃H₂₀N₂O₃ |
Molecular Weight | 252.31 g/mol |
IUPAC Name | tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
Chiral Center Configuration | (S) |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Boiling Point | Not reported; decomposes upon heating |
Stereochemical Significance
The (S)-configuration at the 1-amino-2-hydroxyethyl position is critical for its role in asymmetric synthesis. Enzymatic kinetic resolution studies using Candida antarctica lipase B (CAL-B) have demonstrated that the (S)-enantiomer can be obtained with >99% enantiomeric excess (ee) through transesterification reactions . This high stereoselectivity is essential for applications requiring chiral purity, such as in the synthesis of organoselenanes and organotelluranes .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically begins with the protection of 1-(2-aminophenyl)ethanone (1) using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) or dichloromethane (DCM). This step yields tert-butyl (2-acetylphenyl)carbamate (2) with a 60–67% yield, depending on reaction conditions . Subsequent reduction of the ketone group in 2 using sodium borohydride (NaBH₄) in methanol produces the racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (3), which is resolved enzymatically.
Table 2: Key Reaction Conditions for Intermediate 2
Solvent | Additive | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
DCM | DMAP | Room temp. | 24 | 60 |
THF | None | Reflux | 12 | 67 |
Enzymatic Kinetic Resolution
Racemic 3 undergoes enzymatic resolution using CAL-B in hexane with vinyl acetate as an acyl donor. After 12 hours at 40°C, the (S)-enantiomer of 3 is recovered with >99% ee, while the (R)-enantiomer is acylated to form (R)-1-(2-((tert-butoxycarbonyl)amino)phenyl)ethyl acetate (4) in 45% yield . This process achieves an enantiomeric ratio (E) > 200, underscoring CAL-B’s efficiency in chiral separations .
Chemical Reactivity and Functional Group Transformations
Oxidation and Reduction Pathways
The amino and hydroxyethyl groups in the compound are susceptible to oxidation and reduction:
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Oxidation: Treatment with KMnO₄ or OsO₄ oxidizes the hydroxyethyl group to a ketone, yielding tert-butyl (4-(1-amino-2-oxoethyl)phenyl)carbamate.
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Reduction: LiAlH₄ reduces the carbamate to a methylene group, producing tert-butyl (4-(1-amino-2-hydroxyethyl)phenyl)methylcarbamate.
Acid-Catalyzed Deprotection
Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved, regenerating the free amine. This property is exploited in peptide synthesis to selectively expose amino groups for subsequent coupling reactions.
Applications in Scientific Research
Peptide Synthesis
The Boc group’s stability under basic conditions and labile nature under acidic conditions make this compound ideal for sequential peptide assembly. For example, it has been used to protect lysine residues during solid-phase peptide synthesis (SPPS).
Chiral Intermediate for Organochalcogen Compounds
The (S)-enantiomer serves as a precursor to chiral organoselenanes and telluranes via diazotization and nucleophilic substitution with selenium or tellurium species . These compounds are pivotal in asymmetric catalysis and materials science.
Pharmaceutical Development
Derivatives of this carbamate have been investigated as intermediates in antiviral and anticancer agents. The hydroxyethyl moiety’s ability to hydrogen-bond enhances interactions with biological targets.
Comparative Analysis with Related Carbamates
tert-Butyl Carbamate (Boc)
While simpler carbamates like Boc-aniline lack the hydroxyethyl substituent, they share similar deprotection chemistry. The additional hydroxyethyl group in tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate enhances solubility in polar solvents and provides a handle for further functionalization.
Benzyloxycarbonyl (Cbz) Derivatives
Unlike Cbz groups, which require hydrogenolysis for removal, the Boc group offers orthogonal protection strategies. This compatibility is advantageous in multi-step syntheses.
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